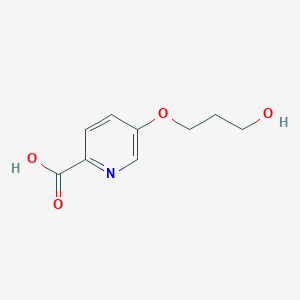
5-(3-Hydroxypropoxy)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Hydroxypropoxy)picolinic acid is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a picolinic acid core with a 3-hydroxypropoxy group attached to the fifth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxypropoxy)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-hydroxypropyl chloride.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions.
Catalysts: A base catalyst, such as triethylamine, is often used to facilitate the reaction.
Purification: The product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Hydroxypropoxy)picolinic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the hydroxyl group to a carbonyl group, forming derivatives such as picolinic acid derivatives.
Reduction: Reduction reactions can reduce the pyridine ring, leading to the formation of piperidine derivatives.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as thionyl chloride (SOCl₂) and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives such as picolinic acid derivatives.
Reduction Products: Piperidine derivatives.
Substitution Products: Halides or alkyl derivatives.
Scientific Research Applications
5-(3-Hydroxypropoxy)picolinic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe in biological studies to understand cellular processes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5-(3-Hydroxypropoxy)picolinic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions, further modulating biological processes.
Comparison with Similar Compounds
5-(3-Hydroxypropoxy)picolinic acid is unique due to its specific structural features. Similar compounds include:
Picolinic Acid: Lacks the hydroxypropoxy group.
3-Hydroxypropyl Picolinic Acid: Similar but with a different position of the hydroxypropoxy group.
Other Pyridine Derivatives: Various pyridine derivatives with different substituents.
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-(3-hydroxypropoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c11-4-1-5-14-7-2-3-8(9(12)13)10-6-7/h2-3,6,11H,1,4-5H2,(H,12,13) |
InChI Key |
YPLNEEZZFOXKRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OCCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















